molecular formula C6H13Cl2F3N2 B1459635 4-(Trifluoromethyl)piperidin-4-amine dihydrochloride CAS No. 1803560-89-5

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride

Cat. No.: B1459635
CAS No.: 1803560-89-5
M. Wt: 241.08 g/mol
InChI Key: WZJWTZFLFZBCEO-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride is a piperidine derivative of high interest in pharmaceutical and agrochemical research and development. The compound features a piperidine ring substituted with both a trifluoromethyl group and an amine functional group at the 4-position, presented as a stable dihydrochloride salt. The trifluoromethyl group is a critical pharmacophore in modern drug design; its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Piperidine scaffolds are fundamental structural elements found in a vast array of bioactive molecules and approved therapeutics. As a versatile chemical building block , this compound is valuable for constructing more complex molecular architectures. It is particularly useful in the exploration of new drug candidates targeting the central nervous system, G-protein-coupled receptors (GPCRs), and various enzymes. The dihydrochloride salt form typically offers enhanced solubility in aqueous systems, which is beneficial for biological testing. Researchers utilize this compound in a range of applications, including structure-activity relationship (SAR) studies, combinatorial chemistry, and as a key intermediate in the synthesis of potential pharmacologically active molecules. The presence of the amine group allows for further functionalization through amide bond formation or reductive amination, making it a flexible intermediate for lead optimization efforts in drug discovery campaigns. This product is intended for research applications by qualified laboratory personnel. For Research Use Only. Not for diagnostic or therapeutic procedures. The technical data and specifications should be verified prior to use.

Properties

IUPAC Name

4-(trifluoromethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5(10)1-3-11-4-2-5;;/h11H,1-4,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJWTZFLFZBCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-89-5
Record name 4-(trifluoromethyl)piperidin-4-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Route Summary

Step Reactants & Conditions Description Temperature (°C) Solvent Yield (%) Product Purity
1 Diethanolamine + Sulfur oxychloride Formation of 2-(2-chloroethyl)amine intermediate 35–70 (preferably 55–65) Aprotic solvents (e.g., trichloromethane, 1,2-ethylene dichloride) Not specified Not specified
2 4-(Trifluoromethyl)aniline + 2-(2-chloroethyl)amine Ring-closure reaction to form 4-(trifluoromethyl)piperazine hydrochloride 100–180 (preferably 120–160) Propyl carbinol, diethylene glycol monomethyl ether, dimethylbenzene (preferred: propyl carbinol, diethylene glycol monomethyl ether) 56–60.6 (varied by solvent) Off-white powder
3 4-(Trifluoromethyl)piperazine hydrochloride + Base (NaOH, ammonium hydroxide, or soda ash) Conversion to free base 4-(trifluoromethyl)piperazine 0–50 (preferably 0–20) Water 60.2–75.3 >99% purity after distillation

Detailed Experimental Data

  • Example 1 (Embodiment 3):

    • 2.12 kg of 2-(2-chloroethyl)amine dissolved in 2.4 kg propyl carbinol, warmed to 90 °C.
    • 1.6 kg of 4-(trifluoromethyl)aniline added slowly, refluxed 12 hours.
    • After cooling and treatment with soda ash, product filtered and washed with ethanol.
    • Yield: 1.48 kg (56%) of 4-(trifluoromethyl)piperazine hydrochloride as off-white powder.
  • Example 2 (Embodiment 4):

    • Similar reaction in diethylene glycol monomethyl ether at 150 °C for 15 hours.
    • Yield: 1.6 kg (60.6%) product after filtration and drying.
  • Free Base Formation (Embodiments 5-7):

    • Treatment of 4-(trifluoromethyl)piperazine hydrochloride with sodium hydroxide, ammonium hydroxide, or soda ash in water.
    • Stirring for 1 hour, separation of oil layer, followed by vacuum distillation.
    • Yields ranged from 60.2% to 75.3%, with product purity above 99%.

This method emphasizes controlled temperature, choice of solvent, and purification by distillation to achieve high purity and reasonable yields.

Alternative Synthetic Insights from Related Research

While the patent focuses on piperazine derivatives, related literature on piperidine analogues and trifluoromethyl-substituted amines provides additional context for synthesis strategies:

  • Hydrogenation and N-alkylation Approaches:
    A study on related trifluoromethylphenyl piperidine derivatives involves hydrogenation of substituted imidazolyl-pyridine precursors followed by N-alkylation steps to introduce the piperidin-4-amine moiety. This method highlights the use of catalytic hydrogenation and coupling reactions to build complex trifluoromethyl-substituted piperidine frameworks.

  • Acid-Catalyzed Condensation and N-Acylation:
    Some synthetic routes start from 4-piperidone hydrochloride, which undergoes acid-catalyzed condensation with aryl aldehydes, followed by N-acylation and further functionalization to yield substituted piperidine derivatives with trifluoromethyl groups. These steps provide a modular approach to diversely substituted piperidines, including amine derivatives.

Comparative Analysis of Preparation Methods

Feature Patent-Based Method (Ring Closure) Hydrogenation/N-Alkylation Acid-Catalyzed Condensation
Starting Materials 4-(Trifluoromethyl)aniline, 2-(2-chloroethyl)amine Substituted imidazolyl-pyridines 4-Piperidone hydrochloride, aryl aldehydes
Key Reaction Ring closure to form piperazine ring Catalytic hydrogenation, N-alkylation Acid-catalyzed condensation, N-acylation
Reaction Conditions 100–180 °C, reflux in various solvents Hydrogenation under H2 atmosphere Reflux, acid catalysis
Yield 56–60.6% for intermediate; 60–75% for free base Not specified for this compound Not directly reported for 4-(trifluoromethyl)piperidin-4-amine
Purification Distillation, filtration, washing Chromatography or crystallization Crystallization, filtration
Scalability Demonstrated at kilogram scale Typically lab scale Lab scale

The patent method offers a practical, scalable route with detailed reaction parameters and purification techniques, making it the most authoritative and industrially relevant preparation method for this compound.

Summary of Key Research Findings

  • The ring-closure reaction between 4-(trifluoromethyl)aniline and 2-(2-chloroethyl)amine under reflux in solvents like propyl carbinol or diethylene glycol monomethyl ether is central to forming the piperidine ring system with the trifluoromethyl substituent.

  • Temperature control (typically 100–180 °C) and solvent choice significantly affect yield and purity.

  • Conversion of the hydrochloride salt to the free base and back to dihydrochloride salt involves base treatment and acidification, with purification by distillation or recrystallization to achieve >99% purity.

  • Alternative synthetic routes involving hydrogenation and acid-catalyzed condensation provide complementary strategies but are less detailed for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the piperidine ring.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride serves as a crucial intermediate in the synthesis of novel therapeutic agents. It is particularly prominent in the development of medications targeting neurological disorders, such as depression and anxiety. The trifluoromethyl group enhances lipophilicity, allowing improved membrane permeability and biological activity .

Table 1: Summary of Pharmaceuticals Utilizing this compound

Drug NameTarget ConditionMechanism of Action
UbrogepantMigraineCGRP receptor antagonist
AlpelisibBreast cancerPI3K inhibitor
PretomanidTuberculosisInhibits mycolic acid synthesis in bacterial cell walls

Neurotransmitter Research

Investigating Neurotransmitter Systems

This compound is widely utilized in studies focused on neurotransmitter systems, aiding researchers in understanding the mechanisms of action for various psychotropic drugs. Its ability to modulate neurotransmitter receptors makes it a valuable tool in pharmacological research .

Case Study: Role in Serotonin Modulation

A study demonstrated that derivatives of 4-(Trifluoromethyl)piperidin-4-amine could influence serotonin receptor activity, suggesting potential applications in treating mood disorders . The findings indicate that modifications to the piperidine structure can enhance selectivity for serotonin receptors.

Analytical Chemistry

Reference Standard in Drug Testing

In analytical chemistry, this compound is employed as a reference standard for quantifying drug concentrations during testing and quality control processes. Its stability and unique chemical properties allow for accurate assessments in complex biological matrices .

Biochemical Assays

Evaluating Therapeutic Efficacy

The compound plays a significant role in biochemical assays designed to evaluate the efficacy of new therapeutic agents. It provides insights into drug interactions and effects on biological pathways, particularly those related to inflammation and cancer .

Table 2: Biochemical Assays Utilizing the Compound

Assay TypePurposeFindings
Enzyme InhibitionAssessing anti-inflammatory propertiesSignificant inhibition of NF-κB activation
Cytotoxicity TestingEvaluating potential anti-cancer effectsInduced apoptosis in hepatoma cells

Material Science

Development of Advanced Materials

The unique properties of this compound extend to material science, where it is explored for developing advanced materials that require specific chemical interactions. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The amine group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Trifluoromethyl-Substituted Piperidines
  • N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride (CAS 782446-06-4) Structure: A phenyl ring with a -CF₃ group at the 3-position is attached to the piperidine nitrogen. The dihydrochloride salt enhances solubility (Molecular Weight: 317.18) .
  • 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride (CAS 1820664-88-7) Structure: An ethyl group on the piperidine nitrogen and a -CF₃ group at the 4-position. Molecular Weight: 269.14 .
  • 1-(4-(Trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride (CAS 1214622-56-6)

    • Structure : A benzyl group with a para-CF₃ substituent is linked to the piperidine nitrogen.
    • Properties : The benzyl group adds aromaticity, enabling π-π interactions in protein binding. Molecular Weight: 331.21 .
Halogen-Substituted Analogs
  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6)
    • Structure : A para-chlorobenzyl substituent on the piperidine nitrogen.
    • Properties : Chlorine’s electron-withdrawing effect is weaker than -CF₃, leading to lower lipophilicity (ClogP ~1.5 vs. ~2.5 for -CF₃ analogs). This may reduce blood-brain barrier penetration .
Nitro- and Methoxy-Substituted Analogs
  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (CAS 1417793-35-1) Structure: A phenyl ring with methoxy (-OCH₃) at C3 and nitro (-NO₂) at C3. Methoxy donates electrons, countering nitro’s effects .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight ClogP* Solubility (H₂O)
4-(Trifluoromethyl)piperidin-4-amine dihydrochloride C7H13Cl2F3N2 (estimated) ~269 (similar to ) ~2.5 High (dihydrochloride salt)
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride C12H15Cl2F3N2 317.18 3.1 Moderate
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C12H16ClN2·HCl 263.18 1.5 Moderate
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride C8H17Cl2F3N2 269.14 1.8 High

*ClogP values estimated based on substituent contributions.

Biological Activity

4-(Trifluoromethyl)piperidin-4-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and effects on cellular processes.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a trifluoromethyl group. This substitution enhances the compound's lipophilicity and may influence its interaction with biological targets.

Enzyme Interactions

The compound has been shown to interact with various enzymes, particularly kinases, which are crucial for cellular signaling. These interactions can lead to either inhibition or activation of enzymatic activity, significantly impacting cellular processes such as proliferation and differentiation.

Cellular Effects

This compound influences multiple cellular pathways:

  • MAPK/ERK Signaling Pathway : This pathway is essential for cell growth and survival. The compound modulates this pathway, affecting gene expression related to cell cycle regulation and apoptosis.
  • Gene Expression : It alters the expression patterns of genes involved in critical cellular functions by interacting with transcription factors.

The mechanism through which this compound exerts its effects involves specific binding interactions with biomolecules:

  • Enzyme Binding : The compound can bind to the active sites of enzymes, modifying their catalytic activities. This binding can lead to either inhibition or activation depending on the context.
  • Transcriptional Regulation : By interacting with DNA or transcription factors, it can influence the transcriptional activity of genes involved in various cellular processes.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • At low doses, minimal effects on cellular function are observed.
  • Higher doses can lead to substantial changes in cell signaling pathways and gene expression, while very high doses may induce toxicity and apoptosis.

Temporal Effects

In laboratory settings, the stability and degradation of this compound are critical factors influencing its long-term biological activity. Studies suggest that while the compound remains stable under standard conditions, prolonged exposure may reduce its effectiveness due to gradual degradation.

Metabolic Pathways

The compound participates in various metabolic pathways by interacting with key enzymes:

  • It can alter metabolic fluxes by inhibiting or activating enzymes involved in glycolysis, affecting energy production within cells.

Transport and Distribution

Transport mechanisms for this compound involve specific membrane transporters that facilitate its entry into cells. Once inside, it is distributed to various organelles where it exerts its biochemical effects.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antiparasitic Activity : Preliminary findings suggest that modifications to compounds similar to this compound could enhance their efficacy against parasites like Plasmodium falciparum by targeting specific ATPase activities essential for parasite survival .
  • Cancer Research : The modulation of signaling pathways by this compound may offer new avenues for cancer therapeutics by influencing tumor cell proliferation and survival mechanisms .

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethyl)piperidin-4-amine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions using trifluoromethyl-containing ketones and primary amines (e.g., phenethylamine hydrochloride) with formaldehyde derivatives. For example, reduction of nitro intermediates using iron powder in acidic conditions yields the amine, followed by dihydrochloride salt formation . Key steps include:
  • Nitro group reduction : Iron powder in HCl under reflux.
  • Salt formation : Neutralization with HCl in ethanol.
    Purification via recrystallization (ethanol/water) ensures >95% purity.

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies trifluoromethyl (-CF₃) signals at ~120 ppm (¹³C) and piperidine protons at δ 3.0–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225.1 for free base) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritant properties noted in similar piperidine derivatives) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Desiccated at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) with variables:
  • Temperature : 60–100°C (exothermic reactions require controlled heating).
  • Catalyst : Pd/C or Raney Ni for nitro reductions (5–10 wt%).
  • Solvent : Ethanol/water mixtures (70:30 v/v) enhance solubility .
    Statistical analysis (e.g., ANOVA) identifies optimal conditions. For example, a 15% yield increase was reported at 80°C with 7.5% Pd/C .

Q. How can computational modeling predict reactivity and reaction pathways?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for trifluoromethyl group reactions .
  • Reaction Path Search : Tools like GRRM17 predict intermediates (e.g., enamine formation during condensation) .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity for salt crystallization .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Differentiates regioisomers (e.g., trifluoromethyl position) by correlating ¹H-¹³C couplings .
  • X-ray Crystallography : Resolves ambiguous NOE signals in piperidine ring conformers .
  • Batch Comparison : Synthesize reference standards via alternative routes (e.g., Grignard addition) to validate spectra .

Q. What strategies improve bioactivity assessment in enzyme inhibition studies?

  • Methodological Answer :
  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time inhibition of SSAO (semicarbazide-sensitive amine oxidase) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicates reduce variability.
  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., hydrophobic interactions with CF₃ groups) .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in melting points (e.g., 210–215°C vs. 220–225°C) may arise from residual solvents; use TGA-DSC for verification .
  • Advanced Purification : Simulated Moving Bed (SMB) chromatography scales up separation of diastereomers .
  • Toxicity Screening : Ames test (TA98 strain) evaluates mutagenicity for preclinical studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)piperidin-4-amine dihydrochloride
Reactant of Route 2
4-(Trifluoromethyl)piperidin-4-amine dihydrochloride

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